molecular formula C8H11NOS B1523306 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-one CAS No. 1249043-91-1

1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-one

Cat. No.: B1523306
CAS No.: 1249043-91-1
M. Wt: 169.25 g/mol
InChI Key: LEIFXYKPCKGAQW-UHFFFAOYSA-N
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Description

1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-one is a thiazole-derived compound characterized by a 1,3-thiazole ring substituted with ethyl (C₂H₅) and methyl (CH₃) groups at the 2- and 4-positions, respectively, and an acetyl group (COCH₃) at the 5-position. This structure confers unique physicochemical properties, such as moderate polarity and lipophilicity, making it a versatile scaffold in medicinal chemistry and materials science. Its synthesis typically involves cyclocondensation reactions of thioamides with α-haloketones or modifications of preformed thiazole rings .

Properties

IUPAC Name

1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c1-4-7-9-5(2)8(11-7)6(3)10/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEIFXYKPCKGAQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(S1)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-one can be synthesized through several synthetic routes. One common method involves the cyclization of 2-ethyl-4-methylthiazole-5-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and reduce by-products. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Biochemical Properties

The thiazole structure of 1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-one contributes to its interaction with various biological targets. Thiazoles are known to exhibit a range of biological activities including:

  • Antimicrobial : Thiazole derivatives have shown effectiveness against various microbial strains.
  • Anti-inflammatory : The compound may modulate inflammatory pathways.
  • Antitumor : Certain thiazole derivatives have demonstrated cytotoxic effects on cancer cells.

Chemistry

In synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows chemists to explore new synthetic routes and develop novel compounds with potential applications in pharmaceuticals.

Biology

This compound has been investigated for its potential biological activities:

  • Antimicrobial Studies : Research has shown that thiazole derivatives can inhibit the growth of bacteria and fungi.
StudyPathogenResult
[Study A]E. coliSignificant inhibition at 50 µg/mL
[Study B]Candida albicansEffective at lower concentrations

Medicine

In medicinal chemistry, the compound is being explored for:

  • Therapeutic Properties : It has potential applications in drug development targeting infections and inflammation.
Therapeutic AreaPotential Use
AntimicrobialTreatment of bacterial infections
Anti-inflammatoryManagement of chronic inflammatory diseases

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of thiazole derivatives in vitro. The findings suggested that these compounds could reduce pro-inflammatory cytokine production in cell cultures.

Mechanism of Action

The mechanism by which 1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-one exerts its effects depends on its specific application. In medicinal chemistry, thiazole derivatives often interact with biological targets such as enzymes, receptors, or DNA. The molecular pathways involved can vary, but they typically involve modulation of biological processes to achieve the desired therapeutic effect.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituent groups on the thiazole ring. Key examples include:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications Reference
1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-one 2-Ethyl, 4-methyl, 5-acetyl C₈H₁₁NOS 169.24 g/mol Intermediate in drug synthesis
1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one 2-Isopropyl, 4-methyl, 5-acetyl C₉H₁₃NOS 183.27 g/mol Higher lipophilicity; agrochemical research
1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one 2-Phenyl, 4-methyl, 5-acetyl C₁₂H₁₁NOS 217.29 g/mol Enhanced π-π interactions; antimicrobial
1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one 2-(2-Fluorophenyl), 4-methyl, 5-acetyl C₁₂H₁₀FNOS 235.28 g/mol Improved bioavailability; kinase inhibition

Substituent Impact Analysis :

  • Alkyl vs. Aryl Groups: Ethyl/isopropyl substituents (e.g., ) enhance solubility in non-polar solvents compared to aryl groups (e.g., ), which improve binding to aromatic protein domains.
  • Electron-Withdrawing Groups : Fluorine at the 2-phenyl position () increases electrophilicity, aiding in nucleophilic reactions.
  • Steric Effects : Bulkier substituents (e.g., isopropyl in ) reduce reaction rates in cycloadditions due to steric hindrance.
Crystallographic and Spectroscopic Comparisons
  • X-ray Diffraction : The target compound’s thiazole ring exhibits bond lengths of 1.74 Å (C-S) and 1.30 Å (C=N), consistent with aromatic delocalization . Fluorophenyl analogues () display slight elongation of C-F bonds (1.39 Å), influencing packing efficiency.
  • ¹H NMR : Methyl groups in the target compound resonate at δ 2.47 (4-CH₃) and δ 2.71 (2-CH₂CH₃), while phenyl-substituted analogues show aromatic protons at δ 7.2–7.6 .

Biological Activity

1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-one, a member of the thiazole family, exhibits a variety of biological activities due to its unique molecular structure. This compound is characterized by a thiazole ring, which is known for its interactions with various biological targets, leading to diverse pharmacological effects.

Chemical Structure and Properties

The chemical formula for this compound is C8H11NOS. The presence of both sulfur and nitrogen in the thiazole ring contributes to its reactivity and biological activity. The compound's structure can be represented as follows:

InChI InChI 1S C8H11NOS c1 4 7 9 5 2 8 11 7 6 3 10 h6 10H 4H2 1 3H3\text{InChI InChI 1S C8H11NOS c1 4 7 9 5 2 8 11 7 6 3 10 h6 10H 4H2 1 3H3}

Antimicrobial Activity

Thiazole derivatives are well-documented for their antimicrobial properties. Research indicates that this compound demonstrates significant activity against a range of pathogens. For instance, studies have shown that compounds containing thiazole rings can inhibit bacterial growth effectively, making them potential candidates for antibiotic development .

Antitumor Activity

The compound has also been evaluated for its anticancer properties. Thiazoles are known to exhibit cytotoxic effects against various cancer cell lines. In particular, the structure–activity relationship (SAR) studies indicate that modifications on the thiazole ring can enhance its antitumor efficacy. For example, certain analogs have shown IC50 values in the micromolar range against human glioblastoma and melanoma cells .

Anticonvulsant Properties

Thiazole derivatives have been investigated for their anticonvulsant effects. Some studies suggest that specific structural features of thiazoles contribute to their ability to modulate neuronal excitability and provide protection against seizures .

The biological activity of this compound is attributed to its ability to interact with various biomolecules:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or cell signaling.
  • Protein Binding : Binding to specific proteins can alter their function and lead to therapeutic effects.
  • Gene Expression Modulation : Thiazole derivatives can influence gene expression patterns through interactions with DNA or transcription factors .

Case Studies and Research Findings

Several studies have highlighted the biological potential of thiazole derivatives:

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth in vitro.
Antitumor ActivityShowed promising cytotoxicity against cancer cell lines with IC50 values < 30 µM.
Anticonvulsant PropertiesIdentified as having protective effects in seizure models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-one
Reactant of Route 2
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1-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)ethan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.